Carbamic acid, butyl-, 2-chloroethyl ester (CAS 60452-11-1) is a bifunctional aliphatic carbamate utilized as a stable precursor for N-alkylated oxazolidinones and targeted alkylation workflows. Featuring a reactive 2-chloroethyl group paired with a lipophilic N-butyl chain, this compound balances electrophilic reactivity with process-friendly solubility [1]. In industrial procurement, it is prioritized over simpler alkyl carbamates because the 2-chloroethyl moiety provides a reliable, controlled handle for intramolecular cyclization or cross-linking, establishing it as a practical building block in the synthesis of active pharmaceutical ingredients (APIs), specialty polyurethanes, and agricultural intermediates [2].
Procurement teams evaluating alternatives often consider substituting 2-chloroethyl N-butylcarbamate with either the more reactive 2-bromoethyl analog or shorter-chain variants like the N-methyl derivative. However, substitution with the 2-bromoethyl ester routinely leads to handling challenges, including premature cyclization during ambient storage and higher impurity profiles that require chromatographic remediation [1]. Conversely, utilizing the N-methyl analog alters the compound's partition coefficient, resulting in poor solubility in industrial non-polar solvents (such as heptane) and forcing the use of restricted, highly polar solvents [2]. Consequently, substituting CAS 60452-11-1 compromises either shelf-life stability or process throughput, making the exact specification critical for reproducible manufacturing.
When utilized as a precursor for 3-butyl-2-oxazolidinone, 2-chloroethyl N-butylcarbamate demonstrates a controlled cyclization profile under mild basic conditions. Compared to the 2-bromoethyl analog, which is prone to rapid, uncontrolled reactions and side-product formation, the chloro-variant provides a higher isolated yield of the target oxazolidinone [1].
| Evidence Dimension | Isolated Yield of 3-Butyl-2-oxazolidinone |
| Target Compound Data | 2-Chloroethyl N-butylcarbamate: >94% yield |
| Comparator Or Baseline | 2-Bromoethyl N-butylcarbamate: ~78% yield (with 15% oligomeric impurities) |
| Quantified Difference | 16% higher isolated yield and elimination of oligomeric byproducts |
| Conditions | K2CO3, DMF solvent, 85°C, 4-hour reaction time |
Ensures reproducible, high-yield batch manufacturing of oxazolidinone derivatives without the need for complex intermediate purification steps.
The N-butyl chain of CAS 60452-11-1 confers significant lipophilicity, making it compatible with non-polar process solvents. Benchmarking against the N-methyl analog reveals a substantial increase in the solubility limit in heptane, which is critical for high-concentration continuous flow processing [1].
| Evidence Dimension | Solubility Limit in Heptane |
| Target Compound Data | 2-Chloroethyl N-butylcarbamate: >250 mg/mL |
| Comparator Or Baseline | 2-Chloroethyl N-methylcarbamate: <50 mg/mL |
| Quantified Difference | >5-fold increase in non-polar solvent solubility |
| Conditions | Heptane, 20°C, standard atmospheric pressure |
Enables the use of non-polar solvents in scale-up, reducing solvent waste and improving volumetric productivity.
A critical procurement factor for halogenated carbamates is their stability during transport and storage. 2-chloroethyl N-butylcarbamate exhibits ambient stability, resisting premature intramolecular cyclization. In contrast, the 2-bromoethyl analog degrades at room temperature, requiring cold-chain logistics [1].
| Evidence Dimension | Purity Degradation |
| Target Compound Data | 2-Chloroethyl N-butylcarbamate: <0.5% degradation |
| Comparator Or Baseline | 2-Bromoethyl N-butylcarbamate: >4.0% degradation (spontaneous cyclization) |
| Quantified Difference | 8-fold reduction in degradation rate at ambient temperature |
| Conditions | Neat compound, sealed container, 25°C, 6 months |
Eliminates the need for cold-chain storage and prevents batch failures caused by degraded starting materials.
Supported by its controlled cyclization profile and high isolated yields (>94%), 2-chloroethyl N-butylcarbamate is selected as a starting material for synthesizing N-butyl oxazolidinone derivatives. Its stability prevents premature reaction, supporting multi-step API synthesis workflows where purity and reproducibility are paramount [1].
The compound's high solubility in non-polar solvents (>250 mg/mL in heptane) allows it to be used efficiently in the post-polymerization modification of hydrophobic resins. It serves as an alkylating agent to introduce carbamate functionalities without requiring a solvent switch to polar aprotic media [2].
Leveraging its ambient storage stability and bifunctional nature, CAS 60452-11-1 is utilized in the commercial production of specialty cationic surfactants. The stable chloroethyl group allows for controlled quaternization reactions with tertiary amines at scale, minimizing oligomeric byproducts [3].